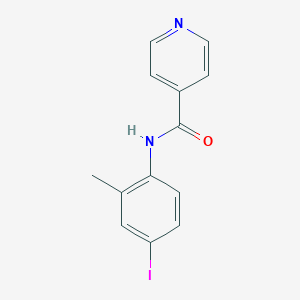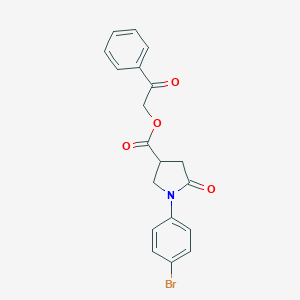![molecular formula C21H22NO3+ B271358 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is a chemical compound that belongs to the quinolinium family. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. It has been shown to bind to DNA and RNA, and may have potential applications in gene therapy.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which play a role in neurological disorders such as Alzheimer's disease. It has also been found to exhibit antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is its strong fluorescence properties, which make it a useful tool for bioimaging and biosensing applications. It is also relatively easy to synthesize, and can be obtained in good yield and purity. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium. One area of interest is the development of new biosensors and bioimaging techniques using this compound. Another potential direction is the investigation of its potential applications in gene therapy and the treatment of neurological and oxidative stress-related diseases. Additionally, further studies on its mechanism of action and potential toxicity may help to better understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium involves the reaction of 2,4,5-trimethoxybenzaldehyde with methylamine and 4-vinylquinoline in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium has been extensively studied for its potential applications in scientific research. It has been found to exhibit strong fluorescence properties, making it a useful tool for bioimaging and biosensing applications. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and iron.
Propiedades
Fórmula molecular |
C21H22NO3+ |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-methyl-4-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C21H22NO3/c1-22-12-11-15(17-7-5-6-8-18(17)22)9-10-16-13-20(24-3)21(25-4)14-19(16)23-2/h5-14H,1-4H3/q+1/b10-9+ |
Clave InChI |
XHLBTVGEPJKETM-MDZDMXLPSA-N |
SMILES isomérico |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC(=C(C=C3OC)OC)OC |
SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC(=C(C=C3OC)OC)OC |
SMILES canónico |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC(=C(C=C3OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)

![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)


![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)

![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)


![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)